Gonadorelin is classified as a peptide hormone and is derived from the natural gonadotropin-releasing hormone. It is synthesized through chemical methods, often involving solid-phase peptide synthesis. The trifluoroacetate salt form is used to enhance solubility and stability during storage and application.
The synthesis of Gonadorelin Acid Trifluoroacetate typically involves solid-phase peptide synthesis techniques. A notable method includes using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the assembly of the peptide chain on a resin support. The process can be optimized using microwave-assisted synthesis to enhance yield and reduce reaction times.
Gonadorelin has a decapeptide structure characterized by the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The trifluoroacetate salt form enhances its solubility in aqueous solutions.
Gonadorelin Acid Trifluoroacetate participates in various biochemical reactions, primarily involving receptor binding and subsequent activation of signaling pathways related to gonadotropin release.
The mechanism of action for Gonadorelin involves its binding to specific receptors on pituitary gonadotrophs. This binding activates G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent secretion of gonadotropins.
Gonadorelin Acid Trifluoroacetate has several applications in scientific research and clinical settings:
Gonadorelin Acid Trifluoroacetate is a chemically modified form of gonadorelin (gonadotropin-releasing hormone, GnRH), where the native peptide is isolated as a trifluoroacetate (TFA) salt. Gonadorelin itself is a synthetic decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) with a molecular weight of 1,182.31 g/mol, structurally identical to endogenous GnRH [1] [7]. The trifluoroacetate counterion arises during purification processes using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid as an ion-pairing agent, resulting in a stable salt complex [6] [9]. This modification significantly impacts the compound's physicochemical properties:
Table 1: Structural and Chemical Properties of Gonadorelin Acid Trifluoroacetate
Property | Specification |
---|---|
Molecular Formula | C₅₅H₇₅N₁₇O₁₃·C₂HF₃O₂ (or variant) |
CAS Registry Number | 1296767 (Related Compound A) [6] |
Peptide Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ |
Molecular Weight (Freebase) | 1182.31 g/mol [7] |
Modifications | C-terminal amidation, N-terminal pyroglutamate |
Counterion Contribution | Trifluoroacetate (TFA) |
Primary Role | Pharmaceutical reference standard [6] |
The synthesis follows solid-phase peptide synthesis (SPPS) protocols, with careful attention to minimizing racemization at sensitive residues (e.g., histidine, tyrosine) during cleavage and deprotection [1]. The trifluoroacetate salt form is not used therapeutically but serves as a critical analytical reference material for quality control of pharmaceutical gonadorelin formulations (e.g., acetate or hydrochloride salts) [6] [9].
The development of gonadorelin analogues traces back to Nobel Prize-winning work by Schally and Guillemin, who isolated and characterized endogenous GnRH from porcine and ovine hypothalami in 1971 [1] [7]. Synthetic gonadorelin (initially termed "LHRH") was commercialized under brands like Factrel® (gonadorelin hydrochloride) by the late 1970s for diagnostic assessment of pituitary function [1] [7]. The need for highly pure reference standards emerged as pharmaceutical formulations diversified:
Gonadorelin Acid Trifluoroacetate gained formal recognition as a United States Pharmacopeia (USP) reference standard to support identity and purity testing of gonadorelin active pharmaceutical ingredients (APIs). It is specifically listed in monographs for gonadorelin acetate and hydrochloride [6]. Its pharmacological significance is indirect but crucial: it ensures the quality of therapeutic gonadorelin, which acts as a potent GnRH receptor agonist to stimulate gonadotropin secretion (LH/FSH) when administered pulsatilely [1] [7].
Table 2: Key Historical Milestones in Gonadorelin and Related Standards
Year | Development | Significance |
---|---|---|
1971 | Isolation/characterization of endogenous GnRH | Foundation for reproductive neuroendocrinology [1] |
1978 | FDA approval of Factrel® (gonadorelin HCl) | First synthetic GnRH diagnostic [7] |
1980s | GnRH superagonist therapies (e.g., leuprolide) | Enabled chemical castration for cancer therapy [1] |
2000s | USP standardization of GnRH reference materials | Rigorous quality control for peptide therapeutics [6] |
2014 | WADA listing of GnRH analogues as banned substances | Necessitated detection methods using reference standards [7] |
The trifluoroacetate salt itself is biologically inert, but gonadorelin is the central orchestrator of the hypothalamic-pituitary-gonadal (HPG) axis. This axis operates via a hierarchically organized neuroendocrine cascade:
Table 3: Gonadorelin vs. Endogenous GnRH in HPG Axis Regulation
Characteristic | Endogenous GnRH | Pharmaceutical Gonadorelin |
---|---|---|
Secretion Pattern | Pulsatile (frequency-dependent) | Pulsatile (mimics physiology) [7] |
Receptor Binding | GnRH-R (Gq-coupled) | Identical affinity [1] |
Gonadotropin Specificity | LH (high freq) vs. FSH (low freq) [8] | Same frequency-dependent effects |
Metabolic Fate | Hydrolysis (t½=2–40 min) [1] | Identical rapid hydrolysis |
Salt Forms In Vivo | Not applicable | Acetate/hydrochloride (therapeutic); TFA (analytical only) [6] [9] |
Gonadorelin Acid Trifluoroacetate serves as an essential tool for studying this axis. As a chromatographically pure reference material, it enables:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: